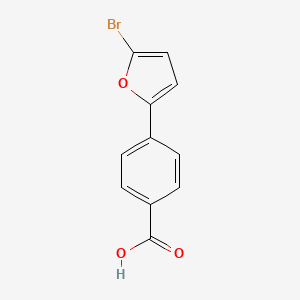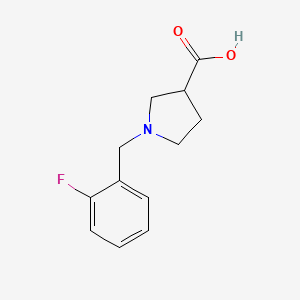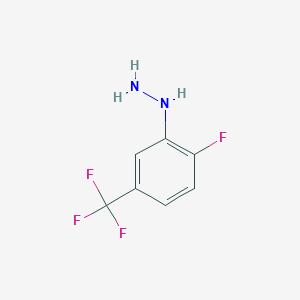
1-sec-Butyl-4-isothiocyanatobenzene
Vue d'ensemble
Description
1-sec-Butyl-4-isothiocyanatobenzene is an organic compound with the molecular formula C11H13NS and a molecular weight of 191.29 g/mol . It is characterized by the presence of a sec-butyl group attached to a benzene ring, which is further substituted with an isothiocyanate group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Mécanisme D'action
Target of Action
They are widely used in heterocycle and thiourea synthesis, as well as for medicinal and biochemistry applications .
Mode of Action
Itcs are known to act as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . This suggests that they may interact with their targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Itcs are known to exhibit biological activity, including anti-cancer, anti-inflammatory, anti-microbial, antibiotic, antibacterial, fungicidal, and insecticidal activity . This suggests that they may affect a variety of biochemical pathways, leading to these diverse effects.
Result of Action
Given the biological activity of itcs, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
1-sec-Butyl-4-isothiocyanatobenzene plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomolecules. The interactions of this compound with these biomolecules often involve the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity and function .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby altering the cellular response to external stimuli . Additionally, this compound can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For example, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing oxidative stress levels in cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-sec-Butyl-4-isothiocyanatobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-sec-butylbenzene with thiophosgene (CSCl2) in the presence of a base, such as pyridine, to introduce the isothiocyanate group . The reaction typically occurs under mild conditions and requires careful handling of thiophosgene due to its toxicity.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of some reagents used in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-sec-Butyl-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Applications De Recherche Scientifique
1-sec-Butyl-4-isothiocyanatobenzene has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
- 1-Butyl-4-isothiocyanatobenzene
- 4-tert-Butylphenyl isothiocyanate
- Phenyl isothiocyanate
Comparison: 1-sec-Butyl-4-isothiocyanatobenzene is unique due to the presence of the sec-butyl group, which can influence its reactivity and physical properties compared to other isothiocyanatobenzene derivatives. This structural variation can affect its solubility, boiling point, and interaction with biological targets .
Propriétés
IUPAC Name |
1-butan-2-yl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKOSQOFXXDPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)











